molecular formula C23H22ClFN6O4S2 B605167 N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide CAS No. 1783256-96-1

N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide

Cat. No.: B605167
CAS No.: 1783256-96-1
M. Wt: 565.03
InChI Key: XGWSHBGTWKYXMM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT-678689 is a potent inhibitor of tryptophan hydroxylase 1 (TPH1).

Properties

IUPAC Name

N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN6O4S2/c1-12-4-5-14(15(25)10-12)20-21-16(26-23-31(21)28-13(2)36-23)8-9-30(20)19(32)11-35-17-6-7-18(27-22(17)24)29-37(3,33)34/h4-7,10,20H,8-9,11H2,1-3H3,(H,27,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSHBGTWKYXMM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)COC4=C(N=C(C=C4)NS(=O)(=O)C)Cl)N=C5N3N=C(S5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H]2C3=C(CCN2C(=O)COC4=C(N=C(C=C4)NS(=O)(=O)C)Cl)N=C5N3N=C(S5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 5
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide

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